molecular formula C13H17N5O4S B2592366 N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034450-00-3

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2592366
CAS No.: 2034450-00-3
M. Wt: 339.37
InChI Key: SIMAMFIRWLTNHE-UHFFFAOYSA-N
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Description

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that features a pyrazine ring, a pyrrolidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the pyrrolidine ring: This step involves the reaction of the pyrazine derivative with a pyrrolidine derivative, often using a coupling reagent.

    Introduction of the methanesulfonamide group: This is typically done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazine ring is particularly interesting for its potential biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide: This compound shares structural similarities with other pyrazine and pyrrolidine derivatives.

    This compound: Similar compounds might include those with different substituents on the pyrazine or pyrrolidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S/c1-17(23(2,20)21)9-12(19)18-6-3-10(8-18)22-13-11(7-14)15-4-5-16-13/h4-5,10H,3,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMAMFIRWLTNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(C1)OC2=NC=CN=C2C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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